2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of 2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides a rapid and efficient route to the desired product . Industrial production methods often utilize solvent- and catalyst-free conditions to minimize environmental impact and improve yield .
Chemical Reactions Analysis
2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common for this compound.
Cyclization: Intramolecular cyclization reactions can be facilitated by base-promoted deprotonation and subsequent cyclization.
Scientific Research Applications
2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for various cellular processes . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. Similar compounds include:
Properties
Molecular Formula |
C21H18BrN3 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18BrN3/c1-14-7-3-4-11-18(14)23-21-20(16-9-6-10-17(22)13-16)24-19-12-5-8-15(2)25(19)21/h3-13,23H,1-2H3 |
InChI Key |
MHAGMSDVHXVRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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